(1-ethyl-1H-pyrazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKAQYRLYSXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile chemical structure and molecular weight
An In-depth Technical Guide to 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile
This guide provides a comprehensive technical overview of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural information, plausible synthetic methodologies, and the broader context of its chemical class, grounded in authoritative scientific literature.
Introduction and Scientific Context
2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its metabolic stability and versatile binding capabilities have led to its incorporation into treatments for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][4]
Molecules like 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, which combine the pyrazole core with a reactive acetonitrile moiety, are valuable as intermediates in the synthesis of more complex pharmaceutical agents. The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a key handle for molecular elaboration in drug discovery campaigns.
Chemical Structure and Physicochemical Properties
The fundamental identity and properties of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile are summarized below. While extensive experimental data for this specific molecule is not widely published, its key identifiers and calculated properties provide a foundational reference.
Chemical Structure Diagram
The two-dimensional structure of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile highlights the N1-ethylated pyrazole ring linked to an acetonitrile group at the C5 position.
Caption: Chemical structure of 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile.
Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [Calculated] |
| Molecular Weight | 149.17 g/mol | [Calculated] |
| CAS Number | 1260659-26-4 | [Vendor Data] |
| IUPAC Name | 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile | [Nomenclature] |
| Synonyms | (1-Ethyl-1H-pyrazol-5-yl)acetonitrile | [Vendor Data] |
Synthesis Methodology: An Illustrative Protocol
A specific, peer-reviewed synthesis protocol for 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile is not prominently available. However, a plausible and robust synthetic route can be designed based on established methods for pyrazole synthesis and modification. The following protocol is an illustrative example, grounded in well-known chemical transformations for constructing similar heterocyclic systems.[5][6]
Conceptual Synthesis Workflow
The synthesis can be logically approached in two primary stages:
-
Formation of the Pyrazole Acetonitrile Core: Reaction of a suitable diketone precursor with hydrazine to form the pyrazole ring.
-
N-Alkylation: Selective alkylation of the pyrazole nitrogen with an ethylating agent.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
Objective: To synthesize 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile.
Part 1: Synthesis of 2-(1H-pyrazol-5-yl)acetonitrile (Intermediate)
-
Reaction Setup: To a solution of a suitable β-ketonitrile precursor in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude 2-(1H-pyrazol-5-yl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: N-Ethylation of 2-(1H-pyrazol-5-yl)acetonitrile
-
Reaction Setup: Dissolve the intermediate pyrazole (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF. Add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkylating Agent: To the suspension, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile, can be purified by column chromatography on silica gel.
Spectroscopic Characterization Profile (Predicted)
Experimental spectral data is not available in the cited literature. The following represents a predicted analysis based on the compound's structure, which is essential for its identification and characterization.[7][8][9]
-
¹H-NMR (Proton NMR):
-
Ethyl Group: A triplet signal (3H) around δ 1.4-1.6 ppm corresponding to the -CH₃ group, and a quartet signal (2H) around δ 4.1-4.3 ppm for the -N-CH₂- group.
-
Pyrazole Ring Protons: Two doublet signals in the aromatic region (δ 6.0-7.8 ppm), corresponding to the two protons on the pyrazole ring.
-
Methylene Group: A singlet signal (2H) around δ 3.8-4.0 ppm for the -CH₂-CN group.
-
-
¹³C-NMR (Carbon NMR):
-
Ethyl Group: Two signals in the upfield region, one for the -CH₃ carbon (around δ 15 ppm) and one for the -N-CH₂- carbon (around δ 45-50 ppm).
-
Pyrazole Ring Carbons: Three distinct signals for the carbon atoms of the pyrazole ring.
-
Acetonitrile Group: A signal for the methylene carbon (-CH₂-CN) and a characteristic signal for the nitrile carbon (-C≡N) in the δ 115-120 ppm region.
-
-
IR (Infrared) Spectroscopy:
-
A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹, characteristic of a C≡N (nitrile) stretch.
-
C-H stretching vibrations from the alkyl and aromatic components.
-
C=N and C=C stretching vibrations from the pyrazole ring.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of 149.17.
-
Applications and Research Interest
While specific applications for 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile are not documented, its structural motifs are highly relevant in modern drug discovery. Pyrazole derivatives are known to exhibit a vast range of biological activities, including:
-
Anticancer Agents: Many pyrazole-containing compounds function as kinase inhibitors.[1]
-
Anti-inflammatory Drugs: Celecoxib, a well-known NSAID, features a pyrazole core.[2]
-
Antimicrobial Agents: Novel pyrazole derivatives have shown promise in combating drug-resistant bacteria.[1]
This compound is therefore a highly valuable building block for creating libraries of novel pyrazole-based compounds for screening against various therapeutic targets.
Safety and Handling
The safe handling of any research chemical is paramount. The following guidelines are based on the known hazards of the acetonitrile functional group and general laboratory practice for heterocyclic compounds.[10][11][12][13][14][15]
-
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][12] The nitrile group can be metabolized to cyanide.
-
Irritation: Causes serious eye irritation. May cause skin and respiratory irritation.[12][15]
-
Flammability: While the flammability of this specific compound is not rated, the related solvent acetonitrile is highly flammable. Handle away from ignition sources.[11][13]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified fume hood.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, acids, and bases.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
-
References
-
Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. Available at: [Link]
-
Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. Available at: [Link]
-
Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]
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PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
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International Labour Organization. (2021). International Chemical Safety Cards (ICSCs): ACETONITRILE. Available at: [Link]
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MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
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The Ascendancy of Pyrazole-5-Acetonitrile Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide delves into a specific, highly versatile subclass: pyrazole-5-acetonitrile derivatives . The strategic placement of the acetonitrile moiety (-CH₂CN) at the C5 position imparts unique physicochemical properties and offers a synthetically tractable handle for molecular elaboration. We will explore the core synthetic strategies, dissect the crucial structure-activity relationships (SAR), and provide an in-depth analysis of their primary biological applications, with a pronounced focus on their role as potent anticancer agents, particularly as kinase inhibitors.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols to empower the next wave of discovery in this chemical space.
The Pyrazole-5-Acetonitrile Scaffold: A Structural and Functional Analysis
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] The pyrazole-5-acetonitrile scaffold is distinguished by the -(CH₂CN) group. The significance of this functional group cannot be overstated:
-
Reactive Methylene Group: The protons on the carbon adjacent to the nitrile are acidic, providing a nucleophilic site for facile C-C bond formation, allowing for extensive derivatization.
-
Nitrile as a Bioisostere and Pharmacophore: The nitrile group is a versatile pharmacophoric element. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a terminal alkyne. Its linear geometry and electronic properties can be crucial for specific interactions within a target's binding pocket.
-
Modulator of Physicochemical Properties: The inclusion of this polar group influences key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[5]
Caption: Core structure and key functional sites of the pyrazole-5-acetonitrile scaffold.
Foundational Synthetic Strategies
The synthesis of the pyrazole core is well-established, with the most common approach being the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[6][7] For pyrazole-5-acetonitrile derivatives, β-ketonitriles are the quintessential starting materials.
Primary Synthesis via β-Ketonitrile Condensation
This robust method involves the cyclocondensation of a substituted hydrazine with a β-ketonitrile, such as benzoylacetonitrile or acetoacetonitrile.[8] The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituents on both the hydrazine (R¹) and the β-ketonitrile (R³) dictates the final substitution pattern of the product.
Caption: General workflow for the synthesis of pyrazole-5-acetonitrile derivatives.
Detailed Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-acetonitrile
This protocol provides a representative example of the synthesis.
Materials:
-
4-Methylbenzoylacetonitrile (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a solution of 4-methylbenzoylacetonitrile (1.0 eq) in glacial acetic acid (10 mL/g of nitrile), add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Allow the mixture to cool to room temperature, then pour it slowly into ice-cold water with stirring. A solid precipitate will form.
-
Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-acetonitrile as a crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Key Therapeutic Targets
Pyrazole-5-acetonitrile derivatives have demonstrated a wide spectrum of biological activities, but their most significant impact has been in oncology.[9][10]
Anticancer Activity: A Focus on Kinase Inhibition
Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3]
-
EGFR and VEGFR-2 Inhibition: A primary mechanism of action is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] EGFR is crucial for tumor cell proliferation, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors). Dual inhibition provides a powerful two-pronged attack on tumor growth and survival.
-
Other Kinase Targets: Derivatives have also shown inhibitory activity against other important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[12]
Caption: Simplified pathway showing dual inhibition of EGFR and VEGFR-2 signaling.
-
Induction of Apoptosis and DNA Damage: Beyond kinase inhibition, these compounds have been shown to halt cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).[13] Some derivatives can intercalate with DNA or induce significant DNA fragmentation, leading to cancer cell death.[10][12]
Quantitative Data: Anticancer Potency
The following table summarizes the inhibitory activities (IC₅₀ values) of representative pyrazole derivatives against various cancer cell lines and kinases, demonstrating their therapeutic potential.
| Compound ID | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| Compound 9 | VEGFR-2 Kinase | 0.22 | [11] |
| Compound 3 | EGFR Kinase | 0.06 | [11] |
| Compound 8c | MCF-7 (Breast Cancer) | 2.34 | [13] |
| Compound 9c | A549 (Lung Cancer) | 1.65 | [13] |
| Compound 59 | HepG2 (Liver Cancer) | 2.0 | [10] |
| Compound 36 | CDK2 Kinase | 0.199 | [10] |
Note: The compound IDs are as specified in the cited literature.
Other Therapeutic Areas
While oncology is the dominant area of research, the broader pyrazole class is known for a wide range of activities, suggesting potential for pyrazole-5-acetonitrile derivatives in other fields such as:
-
Antimicrobial: Activity against various bacterial and fungal strains.[14][15]
-
Anti-inflammatory: Inhibition of inflammatory mediators like COX enzymes.[14]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for rationally designing more potent and selective molecules.[2][16][17]
-
N1-Substitution: The substituent at the N1 position is crucial. Large, aromatic groups (e.g., phenyl, substituted phenyl) often enhance potency by forming key interactions (e.g., pi-stacking) within the kinase hinge region.
-
C3-Substitution: This position is a primary site for diversification. Bulky, hydrophobic groups are generally favored, as they often occupy the hydrophobic back pocket of the ATP-binding site. Electron-donating or -withdrawing groups on an aryl ring at C3 can fine-tune the electronic properties and binding affinity.[17]
-
C4-Substitution: While often unsubstituted, small groups at the C4 position can be used to optimize the orientation of the N1 and C3 substituents, potentially improving target engagement.
-
Acetonitrile Moiety: Modifications here are less common but can be explored. For instance, converting the nitrile to an amide or carboxylic acid can drastically alter solubility and introduce new hydrogen bonding capabilities.
Key Experimental Workflow: Evaluating Anticancer Potential
This section provides a self-validating workflow for the initial screening and characterization of newly synthesized pyrazole-5-acetonitrile derivatives.
Protocol: In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: A logical workflow for the biological evaluation of novel derivatives.
Future Perspectives and Conclusion
The pyrazole-5-acetonitrile scaffold is a rich and underexplored territory in medicinal chemistry. While its utility in developing kinase inhibitors for oncology is clear, future research should focus on several key areas:
-
Expanding Therapeutic Targets: Exploring the potential of these derivatives against other target classes, such as epigenetic modulators or metabolic enzymes.
-
Improving Selectivity: Fine-tuning structures to develop highly selective inhibitors, thereby reducing off-target effects and potential toxicity.
-
Advanced Drug Modalities: Using the reactive acetonitrile handle to develop covalent inhibitors or to serve as a linker for PROTACs (Proteolysis Targeting Chimeras), representing a cutting-edge approach to drug discovery.
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Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
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PubMed. (2025). Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: [Link]
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Gläser, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
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PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2024). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Request PDF. Available at: [Link]
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RSC Publishing. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. RSC Advances. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (N.A.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Article. Available at: [Link]
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PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Differentiating 1-ethyl-1H-pyrazol-3-yl and 5-yl acetonitrile Isomers: A Technical Guide for Researchers
Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[4][5] However, the synthesis of unsymmetrically substituted pyrazoles often yields regioisomers, compounds with the same molecular formula but different arrangements of atoms. These subtle structural differences can lead to profound variations in biological activity, toxicity, and pharmacokinetic profiles.[6][7] For drug development professionals, the unambiguous identification and separation of such isomers is not merely a matter of chemical purity, but a fundamental requirement for safety and efficacy.
This in-depth technical guide focuses on two such constitutional isomers: 1-ethyl-1H-pyrazol-3-yl acetonitrile and 1-ethyl-1H-pyrazol-5-yl acetonitrile. We will explore the synthetic challenges that lead to their co-formation, provide detailed protocols for their analytical differentiation, and present field-proven insights into the interpretation of spectroscopic data.
Synthetic Strategy and the Inevitability of Isomer Formation
The most common route to N-alkylated pyrazoles involves the alkylation of an N-unsubstituted pyrazole precursor. In the case of our target molecules, the starting material would be 3(5)-(cyanomethyl)-1H-pyrazole. Due to annular tautomerism, the proton on the nitrogen can readily move between the N1 and N2 positions, rendering them chemically similar and susceptible to alkylation.[3]
The reaction of 3(5)-(cyanomethyl)-1H-pyrazole with an ethylating agent, such as ethyl iodide, in the presence of a base, will invariably lead to a mixture of the two regioisomers: 1-ethyl-1H-pyrazol-3-yl acetonitrile and 1-ethyl-1H-pyrazol-5-yl acetonitrile. The ratio of these isomers is dependent on several factors including the steric hindrance of the substituent, the solvent, and the base used.[8][9]
Caption: Synthetic pathway leading to a mixture of pyrazole isomers.
Protocol 1: Synthesis of 1-ethyl-1H-pyrazol-3-yl and 5-yl acetonitrile
This protocol is adapted from general procedures for the N-alkylation of pyrazoles.[10][11]
Materials:
-
3(5)-(cyanomethyl)-1H-pyrazole
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel (230-400 mesh)
Procedure:
-
To a solution of 3(5)-(cyanomethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Isomer Separation by Column Chromatography
The separation of these regioisomers is challenging due to their similar polarities.[10] Flash column chromatography on silica gel is an effective method for their isolation.[8]
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Adsorb the crude product mixture onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5% ethyl acetate in hexane, gradually increasing to 30% ethyl acetate.
-
Collect fractions and monitor by TLC to identify the separated isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Structural Elucidation and Comparative Analysis
Unambiguous structural assignment is paramount. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to differentiating the 3-yl and 5-yl isomers lies in the spatial proximity of the N-ethyl group to the substituents at the C3 and C5 positions of the pyrazole ring.
-
¹H NMR: While the ¹H NMR spectra of both isomers will show characteristic signals for the ethyl group (a quartet and a triplet) and the methylene protons of the acetonitrile group (a singlet), the chemical shifts of the pyrazole ring protons will differ. The proton at C4 will be a triplet (or a singlet if the C3 and C5 protons are indistinguishable), while the protons at C3 and C5 will be doublets. The exact chemical shifts are influenced by the electronic environment.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be distinct for each isomer. The carbon of the acetonitrile group (-CH₂CN) and the nitrile carbon (-CN) will also exhibit slightly different chemical shifts.
-
2D NMR (NOESY and HMBC): The Definitive Identification
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For the 1-ethyl-1H-pyrazol-5-yl acetonitrile isomer, a NOESY correlation will be observed between the methylene protons of the N-ethyl group (-CH₂CH₃) and the proton at the C5 position of the pyrazole ring. This correlation will be absent in the 1-ethyl-1H-pyrazol-3-yl acetonitrile isomer.[14][15]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. For the 1-ethyl-1H-pyrazol-3-yl acetonitrile isomer, a three-bond correlation (³J) will be observed between the methylene protons of the N-ethyl group and the C5 carbon of the pyrazole ring. Conversely, for the 1-ethyl-1H-pyrazol-5-yl acetonitrile isomer, a three-bond correlation will be seen between the N-ethyl methylene protons and the C3 carbon.[7][14]
-
Caption: 2D NMR strategies for isomer differentiation.
Table 1: Predicted Comparative NMR Data (in CDCl₃)
| Parameter | 1-ethyl-1H-pyrazol-3-yl acetonitrile | 1-ethyl-1H-pyrazol-5-yl acetonitrile | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| N-CH₂ | ~4.15 (q) | ~4.25 (q) | Proximity to different ring nitrogens and C-substituent. |
| CH₃ | ~1.45 (t) | ~1.50 (t) | Minor difference due to overall electronic environment. |
| C-CH₂CN | ~3.70 (s) | ~3.80 (s) | Different electronic environment at C3 vs C5. |
| Pyrazole H-4 | ~6.30 (d) | ~6.20 (d) | Influenced by adjacent substituents. |
| Pyrazole H-5 | ~7.40 (d) | - | |
| Pyrazole H-3 | - | ~7.30 (d) | |
| ¹³C NMR (δ, ppm) | |||
| N-CH₂ | ~45.0 | ~48.0 | Steric and electronic effects of adjacent substituents. |
| CH₃ | ~15.0 | ~15.5 | Minor difference. |
| C-CH₂CN | ~15.0 | ~18.0 | Different attachment point on the pyrazole ring. |
| Pyrazole C-3 | ~150.0 | ~140.0 | Directly attached to the acetonitrile group in the 3-yl isomer. |
| Pyrazole C-4 | ~106.0 | ~107.0 | Less affected by the change in substitution. |
| Pyrazole C-5 | ~130.0 | ~148.0 | Directly attached to the acetonitrile group in the 5-yl isomer. |
| CN | ~117.0 | ~116.5 | Minor difference. |
Note: These are predicted values based on general principles and data from related pyrazole structures. Actual experimental values may vary.
Mass Spectrometry (MS)
While mass spectrometry is not the primary tool for distinguishing constitutional isomers due to their identical molecular weight, differences in their fragmentation patterns can sometimes be observed under electron ionization (EI). The stability of the resulting fragment ions may differ based on the substitution pattern, although this is not always a reliable method for unambiguous identification.[4][16]
Conclusion
The successful development of pyrazole-based pharmaceuticals hinges on the precise control and characterization of their isomeric forms. The synthesis of N-alkylated pyrazoles frequently results in a mixture of regioisomers, necessitating robust analytical methods for their differentiation. As demonstrated, a combination of chromatographic separation and detailed 2D NMR analysis provides an unequivocal means of distinguishing between 1-ethyl-1H-pyrazol-3-yl acetonitrile and its 5-yl counterpart. This guide provides the foundational protocols and interpretive logic to empower researchers in their pursuit of novel and effective therapeutics.
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-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
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MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
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ACS Figshare. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
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Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
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Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). [Link]
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RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). [Link]
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Longdom Publishing. (2024, February 1). Journal of Physical Chemistry & Biophysics. [Link]
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ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Link]
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ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). [Link]
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Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. [Link]
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PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]
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ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]
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ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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PMC. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]
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ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]
-
ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]
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ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... [Link]
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ResearchGate. (n.d.). HMBC correlations of compound 9l. [Link]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. [Link]
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PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]
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Organic Chemistry Portal. (n.d.). (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase. [Link]
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ResearchGate. (2025, August 6). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. [Link]
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Unipr. (n.d.). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. [Link]
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ResearchGate. (2025, August 7). Radical Cyanation of Alkyl Iodides with Diethylphosphoryl Cyanide. [Link]
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Suppliers and price of (1-ethyl-1H-pyrazol-5-yl)acetonitrile for research
This in-depth technical guide provides a comprehensive overview of (1-ethyl-1H-pyrazol-5-yl)acetonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the procurement, synthesis, analytical characterization, and diverse applications of this versatile pyrazole derivative. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.
Sourcing and Procurement of this compound
The acquisition of high-quality starting materials is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers that cater to the research and development sector. While direct online pricing is often not available, inquiries to these vendors are typically handled with prompt quotations.
It is important to note that the price of research-grade chemicals can fluctuate based on purity, quantity, and the complexity of the synthesis. As an example, a structurally related compound, (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, is listed with a reference price of 31,438 Chinese Yuan (approximately 4,400 USD) for 1 gram, indicating that substituted pyrazole acetonitriles can be high-value compounds.[1] Researchers should budget accordingly and obtain quotes from multiple suppliers to ensure competitive pricing.
Below is a table of known suppliers for this compound and related pyrazole derivatives.
| Supplier | Product Name | CAS Number | Notes |
| BOC Sciences | This compound | 1260659-26-4 | Price available upon inquiry.[2] |
| Fluorochem | (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile | Not specified | A structurally related compound, indicative of supplier capability.[1] |
| China Skyrun Industrial Co., Ltd. | 2-(1H-pyrazol-3-yl)acetonitrile | 135237-01-3 | The parent compound, suggesting potential for custom synthesis of the N-ethyl derivative.[3] |
| Santa Cruz Biotechnology | (1-phenyl-1H-pyrazol-4-yl)acetonitrile | 51412-23-8 | A related pyrazole acetonitrile derivative.[4] |
| MedChemExpress | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Not specified | A related 1-ethyl pyrazole derivative, indicating expertise in this scaffold.[5] |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Pathway
The synthesis commences with the condensation of ethylhydrazine with a suitable three-carbon synthon to form the 1-ethyl-1H-pyrazol-5-ol intermediate. This intermediate is then converted to the corresponding chloro derivative, which subsequently undergoes nucleophilic substitution with cyanide to yield the target compound.
Caption: Figure 1: Proposed Synthesis of this compound
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol
This procedure is adapted from a known synthesis of 1-ethyl-1H-pyrazol-5-ol.[6]
-
To a slurry of ethylhydrazine oxalate (1 equivalent) in water, add a 50% w/v NaOH solution to adjust the pH to approximately 9.5.
-
Heat the mixture to 40°C.
-
Add methyl trans-3-methoxyacrylate (1 equivalent) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by the periodic addition of 50% w/v NaOH solution.
-
After the addition is complete, continue stirring at 40°C for an additional 3 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Acidify the filtrate to a pH of 3-4 with 6 M HCl.
-
Extract the product with a 3:1 mixture of chloroform/isopropanol.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 1-ethyl-1H-pyrazol-5-ol.
Step 2: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole
This step involves the conversion of the hydroxyl group to a chloro group, a standard transformation in heterocyclic chemistry.
-
To a round-bottom flask, add 1-ethyl-1H-pyrazol-5-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude 5-chloro-1-ethyl-1H-pyrazole can often be used in the next step without further purification.
Step 3: Synthesis of this compound
This is a nucleophilic substitution reaction to introduce the acetonitrile moiety.
-
Dissolve 5-chloro-1-ethyl-1H-pyrazole (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table outlines the expected analytical data based on the structure and data from related pyrazole derivatives.[2][7][8]
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (s, 1H, pyrazole H-4), ~6.2 (s, 1H, pyrazole H-3), ~4.1 (q, 2H, -CH₂CH₃), ~3.8 (s, 2H, -CH₂CN), ~1.4 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C-5), ~130 (C-3), ~117 (CN), ~105 (C-4), ~45 (-CH₂CH₃), ~15 (-CH₂CN), ~14 (-CH₂CH₃) |
| FTIR (KBr, cm⁻¹) | ~2980 (C-H, aliphatic), ~2250 (C≡N, nitrile), ~1550 (C=N, pyrazole ring), ~1500 (C=C, pyrazole ring) |
| Mass Spectrometry (ESI+) | m/z: 136.0875 [M+H]⁺ (for C₇H₉N₃) |
Applications in Research and Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[11] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The acetonitrile group in this compound is a versatile functional handle that can be readily transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the facile introduction of diverse substituents at the 5-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Pyrazole Derivatives as Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[12] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, is well-suited for this role.[10] this compound can be used to synthesize libraries of compounds for screening against various kinases. The ethyl group can modulate solubility and lipophilicity, while the derivatized acetonitrile moiety can be designed to interact with specific residues in the kinase active site.
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Methodological & Application
Application Notes and Protocols for the Reduction of (1-ethyl-1H-pyrazol-5-yl)acetonitrile to 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine
Introduction: Strategic Importance of Pyrazole Ethylamines in Drug Discovery
The transformation of heteroaromatic acetonitriles to their corresponding ethylamine derivatives is a cornerstone reaction in medicinal chemistry and drug development. The resulting primary amine serves as a crucial synthetic handle for the construction of more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR). The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties. Consequently, the efficient and selective synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine from (1-ethyl-1H-pyrazol-5-yl)acetonitrile is of significant interest to researchers and scientists in the pharmaceutical industry.
This technical guide provides a comprehensive overview of the methodologies for this reduction, focusing on two primary, industrially relevant approaches: lithium aluminum hydride (LAH) reduction and catalytic hydrogenation using Raney® Nickel. A comparative discussion of borane-mediated reductions is also included to provide a broader context for available synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.
Comparative Overview of Reduction Methodologies
The choice of reducing agent for the conversion of a nitrile to a primary amine is dictated by several factors, including substrate tolerance, scalability, safety, and cost. Below is a comparative analysis of the primary methods discussed in this guide.
| Method | Advantages | Disadvantages | Typical Conditions |
| Lithium Aluminum Hydride (LAH) | High reactivity, generally provides excellent yields.[1][2][3] | Highly reactive with protic solvents and water, pyrophoric, requires stringent anhydrous conditions and careful quenching.[2] | Anhydrous THF or Et₂O, 0 °C to reflux. |
| Catalytic Hydrogenation (Raney® Ni) | Scalable, cost-effective, environmentally benign (water is the primary byproduct), can often be performed at moderate temperatures and pressures.[4] | Pyrophoric catalyst (when dry), potential for catalyst poisoning, may require specialized high-pressure equipment.[5] | H₂ gas, various solvents (e.g., EtOH, MeOH), typically with NH₃ to suppress secondary amine formation, room temperature to 100 °C, 50-500 psi.[4] |
| Borane Reagents (e.g., BH₃•THF) | Milder than LAH, can offer better chemoselectivity in some cases. | Can be less reactive towards certain nitriles, may require elevated temperatures. | Anhydrous THF, reflux. |
Mechanistic Insights: The Pathway from Nitrile to Amine
The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The mechanisms for LAH and catalytic hydrogenation differ significantly.
Lithium Aluminum Hydride Reduction Mechanism
The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex.
Caption: Mechanism of LAH reduction of a nitrile.
Catalytic Hydrogenation Mechanism
Catalytic hydrogenation with Raney® Nickel involves the heterogenous catalysis on the surface of the metal. Both hydrogen and the nitrile adsorb onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms.
Sources
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Precision Synthesis of 1-Ethyl-5-Substituted Pyrazoles: One-Pot Cyclization Protocols
Strategic Overview
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] However, the synthesis of 1-ethyl-5-substituted pyrazoles presents a classic regioselectivity challenge.
In the standard condensation of unsymmetrical 1,3-diketones with mono-substituted hydrazines (the Knorr reaction), the formation of the 1,3-isomer is typically thermodynamically favored due to steric repulsion between the N1-substituent and the C5-substituent. Accessing the 1,5-isomer requires overcoming this thermodynamic bias through kinetic control or the use of specific Michael-acceptor synthons.
This Application Note details two field-proven "One-Pot" protocols to achieve high regioselectivity for the 1,5-isomer:
-
The Alkynone Cycloaddition (Protocol A): The "Gold Standard" for high-fidelity 1,5-regiocontrol.
-
The Acid-Mediated Knorr Condensation (Protocol B): A cost-effective, high-throughput method utilizing solvent-controlled regioselectivity.
Mechanistic Logic & Regioselectivity
Understanding the competing pathways is critical for troubleshooting. The regiochemical outcome is determined by which nitrogen of the hydrazine attacks the most electrophilic carbon of the dielectrophile.
Regioselectivity Decision Tree
Figure 1: Mechanistic divergence in pyrazole synthesis.[1] To achieve 1,5-substitution, the reaction must be steered away from the thermodynamically stable 1,3-isomer.
Protocol A: The Alkynone Cycloaddition (High Fidelity)[1]
This protocol is recommended when regiopurity (>95:5) is critical.[1] It utilizes
Materials
-
Substrate: Aryl alkynone (e.g., 1-aryl-3-prop-2-yn-1-one).[1]
-
Reagent: Ethylhydrazine hydrochloride.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
-
Base: Triethylamine (
) orngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> (mild base is essential to liberate the free hydrazine in situ).
Step-by-Step Methodology
-
Preparation of One-Pot Precursor (Optional):
-
If the alkynone is not available, generate it in situ via Sonogashira coupling: Combine Aryl Acid Chloride (1.0 equiv) and Terminal Alkyne (1.05 equiv) with
(2 mol%) and CuI (1 mol%) in THF/Et3N. Stir at RT for 1-2 h.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Note: For strict "One-Pot" efficiency, the hydrazine step can follow directly without isolation, though solvent exchange to EtOH is preferred.[1]
-
-
Cyclization Reaction:
-
Dissolve the Alkynone (1.0 mmol) in EtOH (5 mL).
-
Cool the solution to 0°C (ice bath). Cooling is crucial to prevent non-selective 1,2-addition to the carbonyl.
-
Add Ethylhydrazine Hydrochloride (1.1 mmol) in one portion.
-
Add
(1.2 mmol) dropwise over 5 minutes. -
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry over
, filter, and concentrate.
-
-
Validation:
-
1H NMR: Look for the pyrazole C4-H singlet around
6.5-6.8 ppm. -
NOE (Nuclear Overhauser Effect): Irradiate the N-Ethyl methylene protons. If 1,5-substituted, you should observe an enhancement of the Aryl ortho-protons . If 1,3-substituted, you will see enhancement of the C4-H or C5-Methyl, but not the Aryl ring.
-
Protocol B: Acid-Mediated 1,3-Diketone Condensation (Cost-Effective)[1]
This protocol uses standard 1,3-diketones. While inherently less selective than Protocol A, using Hydrazine Hydrochloride in Fluorinated Solvents or Acetic Acid can shift the kinetic preference toward the 1,5-isomer.
Mechanism: The protonated hydrazine (
Materials
-
Substrate: 1-Aryl-1,3-butanedione (e.g., Benzoylacetone).[1]
-
Reagent: Ethylhydrazine Hydrochloride (Do not use free base).[1]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Glacial Acetic Acid (AcOH).[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-Aryl-1,3-butanedione (1.0 mmol) in TFE (3 mL).
-
Why TFE? Trifluoroethanol activates the carbonyls via hydrogen bonding and stabilizes the polar transition state for the desired attack.
-
-
Addition:
-
Add Ethylhydrazine Hydrochloride (1.1 mmol) as a solid.[1]
-
Do NOT add base. The reaction must remain acidic.
-
-
Heating:
-
Reflux the mixture (
) for 4–6 hours. Monitoring by TLC is essential; the intermediate hydrazone may be visible.
-
-
Work-up:
-
Purification:
-
This method typically yields a 4:1 to 10:1 mixture favoring the 1,5-isomer. Flash chromatography (Hexane/EtOAc) is usually required to remove the minor 1,3-isomer.[1]
-
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A (Alkynone) | Protocol B (Diketone/Acid) | Standard Knorr (Free Base) |
| Major Product | 1,5-Isomer | 1,5-Isomer | Mixture / 1,3-Isomer |
| Regioselectivity | High (>95:[1]5) | Moderate (80:20 to 90:10) | Low / Variable |
| Atom Economy | Good | Excellent | Excellent |
| Cost | Higher (Alkynone prep) | Low | Low |
| Throughput | Medium | High | High |
Troubleshooting Guide
-
Problem: Low Regioselectivity in Protocol B.
-
Solution: Switch solvent to Acetic Acid and run at lower temperature (
). Lower temperatures favor the kinetic product (1,5-isomer).[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Problem: Incomplete Cyclization (Intermediate Hydrazone observed).
-
Solution: Increase temperature to reflux. If using Protocol A, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) in the final hour to force dehydration.
-
-
Problem: N-Alkylation of Pyrazole.
-
Context: If using Protocol B with alkyl halides (not described here but common), ensure no excess alkylating agent is present during cyclization to prevent quaternization of the pyrazole nitrogens.[1]
-
References
-
Heller, S. T., & Natarajan, S. R. (2006).[1][2][3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.[1]
-
Gosselin, F., et al. (2010).[1] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2010(02), 263–266.
-
Savel'ev, E. N., et al. (2023).[1][4] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), 6462.[1]
-
Fustero, S., et al. (2008).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles: Fluorinated Solvents as Reaction Media." Journal of Organic Chemistry, 73(9), 3523–3529.[1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving regioselectivity in 1-ethyl-1H-pyrazole synthesis
Ticket #8492: Regioselectivity & Optimization in 1-Ethyl-1H-Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering challenges in the synthesis of 1-ethyl-1H-pyrazole scaffolds. While the synthesis of the parent (unsubstituted) 1-ethyl-1H-pyrazole primarily faces issues of over-alkylation (quaternization) , the synthesis of substituted derivatives presents the classic N1 vs. N2 regioselectivity challenge.
This guide separates these two distinct problems into dedicated workflows.
Part 1: Diagnostic Workflow
Before modifying your reaction, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for selecting the correct optimization pathway based on substrate complexity.
Part 2: Protocol A - Synthesis of Parent 1-Ethyl-1H-Pyrazole
Target: Pure 1-ethyl-1H-pyrazole (CAS: 1072-91-9). Common Failure: Formation of 1,2-diethylpyrazolium salts (Quaternization).
In the unsubstituted parent ring, N1 and N2 are tautomerically equivalent. "Regioselectivity" is not the issue; mono-alkylation is.
Optimized Protocol: Phase-Transfer Catalysis (PTC)
Using a biphasic system prevents the product (which dissolves in the organic phase) from reacting further with the alkylating agent (often in the aqueous/interface layer) or simply dilutes the active species to suppress bimolecular quaternization.
-
Reagents:
-
Pyrazole (1.0 equiv)
-
Ethyl Bromide (1.1 equiv) — Avoid Ethyl Iodide to reduce quaternization rate.
-
Toluene (Solvent)
-
50% NaOH (aq) (2.0 equiv)
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv)
-
-
Procedure:
-
Dissolve pyrazole and TBAB in Toluene.
-
Add 50% NaOH. The mixture will be biphasic.
-
Add Ethyl Bromide dropwise at 0°C.
-
Vigorously stir at reflux (or 40-50°C) for 4-6 hours.
-
Crucial Step: Monitor by GC-MS.[1] Stop immediately upon consumption of starting material. Do not "cook" the reaction to chase the last 5% conversion, as this spikes the quaternary salt formation.
-
-
Why this works: The pyrazolate anion is generated at the interface. Once ethylated, the neutral 1-ethylpyrazole partitions rapidly into the bulk toluene, effectively sequestering it from the reactive interface where the base and alkylating agent reside.
Part 3: Protocol B - Regioselective Synthesis of Substituted Pyrazoles
Target: Specific isomer (e.g., 1-ethyl-3-methyl-1H-pyrazole vs. 1-ethyl-5-methyl-1H-pyrazole). Common Failure: Obtaining a 1:1 mixture of isomers.
Method 1: The "Cesium Effect" in Direct Alkylation
If you must alkylate a pre-existing pyrazole ring, the choice of base is the primary lever for regiocontrol.
-
Mechanism: In unsymmetrical pyrazoles, the tautomeric equilibrium (
) dictates the ratio of N-H species. However, the reaction rate is determined by the nucleophilicity of the pyrazolate anion, which is heavily influenced by the counter-cation coordination. -
The Protocol:
-
Solvent: DMF or DMAc (Polar Aprotic is mandatory).[2]
-
Base: Cesium Carbonate (
) .[2] -
Rationale: Large cesium cations form a "loose" ion pair with the pyrazolate anion. This increases the nucleophilicity of the nitrogen atoms. Sterics then dominate: alkylation occurs preferentially at the less sterically hindered nitrogen (typically yielding the 1,3-substituted product over the 1,5-substituted product).
-
Data Comparison: Alkylation of 3-methylpyrazole with Ethyl Bromide
| Base / Conditions | Major Product | Ratio (1,3- : 1,5-) | Mechanism Driver |
| NaH / THF | Mixture | ~ 55 : 45 | Tight ion pair; little discrimination. |
| 1-ethyl-3-methyl | ~ 70 : 30 | Moderate steric control. | |
| 1-ethyl-3-methyl | > 90 : 10 | "Cesium Effect" + Steric control. |
Method 2: De Novo Cyclization (The "Golden Rule")
For the highest regioselectivity, do not alkylate . Synthesize the ring from acyclic precursors.
-
Reaction: Ethylhydrazine + Unsymmetrical 1,3-Diketone.
-
The Golden Rule: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the diketone.
Workflow Diagram: Cyclization Regiochemistry
Figure 2: Mechanistic pathway for de novo synthesis. Matching the nucleophile strength to electrophile strength is key.
Part 4: Troubleshooting & FAQs
Q1: I am seeing a "sticky" oil that won't crystallize and has an incorrect NMR integration. What is it?
-
Diagnosis: This is likely the 1,2-diethylpyrazolium salt (ionic liquid).
-
Fix:
-
Wash your organic layer with water (the salt is water-soluble; the product is organic-soluble).
-
Reduce reaction temperature.
-
Switch to the PTC protocol (Part 2) to prevent the product from staying in the reactive phase.
-
Q2: How do I synthesize 1-ethyl-5-methyl-1H-pyrazole specifically? Direct alkylation gives me the 1,3-isomer.
-
Answer: You cannot effectively make the 1,5-isomer via direct alkylation of 3-methylpyrazole because steric hindrance blocks the N adjacent to the methyl group.
-
Solution: Use the Cyclization Method . React ethylhydrazine with 1-ethoxybut-1-en-3-one (or equivalent 1,3-electrophile).
-
Note: Regioselectivity can be inverted by changing the solvent from EtOH (protic) to water/acid mixtures, but designing the specific 1,3-electrophile is more reliable.
-
Q3: My yield is low due to volatility. Where did my product go?
-
Diagnosis: 1-ethyl-1H-pyrazole has a boiling point of ~150°C, but it can co-evaporate with solvents on a high-vacuum rotavap.
-
Fix:
-
Do not use high vacuum (< 20 mbar) if heating the bath.
-
Form the HCl salt immediately after workup: Bubble HCl gas into the ethereal extract or add 4M HCl in dioxane. The hydrochloride salt is a stable solid, non-volatile, and easy to handle.
-
References
-
Regioselective Alkylation (Cesium Effect)
- Title: "Cesium Carbonate as a Superior Base for the Regioselective Alkyl
- Source:Journal of Organic Chemistry
- Context: Defines the mechanism of loose ion-pairing improving N-nucleophilicity.
-
Cyclization Regiochemistry
- Title: "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."
- Source:MDPI Molecules / J. Heterocyclic Chem
- Context: Explains the "Golden Rule" of hydrazine nucleophilicity vs. carbonyl electrophilicity.
-
Phase Transfer Catalysis
-
Title: "Quaternization and Dequaternization of Pyrazoles."[6]
- Source:ResearchG
- Context: Protocols for avoiding over-alkyl
-
-
Enzymatic/Advanced Control
- Title: "Enzyme-Controlled Highly Selective N-Alkyl
- Source:Angewandte Chemie
- Context: For users requiring >99% selectivity on complex scaffolds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Removing unreacted ethyl hydrazine from pyrazole reaction mixtures
The following guide is structured as a Technical Support Center for researchers dealing with Genotoxic Impurities (GTIs). It prioritizes actionable, mechanistic solutions over generic advice.
Ticket ID: GTI-EH-PYR-001 Subject: Removal of Unreacted Ethyl Hydrazine from Pyrazole Synthesis Severity: Critical (Genotoxic Impurity Control)
Executive Summary & Chemical Logic
The Challenge: Ethyl hydrazine is a potent nucleophile and a known genotoxic impurity (GTI). In pyrazole synthesis (cyclocondensation of 1,3-dicarbonyls), excess hydrazine is often used to drive conversion. However, its removal is complicated by its polarity and basicity, which can mimic the pyrazole product.
The Solution Architecture:
Effective remediation requires exploiting the
-
Ethyl Hydrazine: Strong base (
). -
Pyrazole Product: Weak base (
).
By controlling the pH or using chemoselective scavengers, we can achieve separation factors
Troubleshooting Module: Liquid-Liquid Extraction (LLE)
User Issue: "I tried an acid wash, but I lost my product or the hydrazine remained."
The "Sweet Spot" Protocol
Standard acid washes (pH 1) often protonate both the hydrazine and the pyrazole, dragging both into the aqueous phase. You must target the pH window where ethyl hydrazine is ionized (water-soluble) but the pyrazole remains neutral (organic-soluble).
Target pH: 4.5 – 6.0
Step-by-Step Optimization:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Avoid ethers if peroxides are a concern with hydrazines.
-
The Buffer Wash: Instead of 1M HCl, use a 0.5M Phosphate Buffer (pH 5.5) or dilute Citric Acid (5% w/v).
-
Validation:
-
At pH 5.5, Ethyl Hydrazine (
) is protonated ( ) Aqueous Layer . -
At pH 5.5, Pyrazole (
) is neutral Organic Layer .
-
-
Brine Polish: Follow with a brine wash to reduce emulsion formation, which is common with amphiphilic hydrazines.
Figure 1: The thermodynamic selection logic for separating weak bases (pyrazoles) from stronger bases (hydrazines).
Troubleshooting Module: Chemical Scavenging
User Issue: "LLE isn't enough to reach <10 ppm levels. What scavengers work?"
The "Electrophile Trap" Strategy
Since ethyl hydrazine is a strong nucleophile (alpha-effect), it reacts rapidly with electrophiles. Solid-supported scavengers are superior here as they avoid adding new soluble impurities.
Recommended Scavenger Types:
-
Isocyanate Resins: Form insoluble ureas.
-
Aldehyde Resins: Form insoluble hydrazones.
| Scavenger Type | Functional Group | Mechanism | Reaction Conditions | Brand Examples |
| Isocyanate | Forms Urea | 20°C, 1-4h, anhydrous preferred | SiliaBond® Isocyanate | |
| Aldehyde | Forms Hydrazone | 20-40°C, requires trace acid catalyst | Polymer-bound Benzaldehyde | |
| Anhydride | Succinic Anhydride | Forms Hydrazide | Rapid, exothermic | SiliaBond® Succinic Anhydride |
Protocol: Resin Scavenging
-
Stoichiometry: Calculate the theoretical excess of ethyl hydrazine. Add 3-4 equivalents of resin relative to the hydrazine excess.
-
Solvent: Works best in DCM, THF, or EtOAc. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they compete for the scavenger.
-
Time: Stir gently for 2–4 hours.
-
Filtration: Filter through a fritted funnel. The hydrazine is chemically bound to the beads.
Figure 2: Workflow for solid-phase extraction (SPE) of hydrazine impurities.
FAQ: Analytical Verification (HPLC)
User Question: "I can't see ethyl hydrazine on my UV-HPLC. How do I prove it's gone?"
Technical Insight: Ethyl hydrazine lacks a chromophore (no UV absorbance). You cannot rely on standard HPLC-UV at 254 nm. You must use Pre-column Derivatization .
Validated Detection Method: HNA Derivatization
The industry standard for hydrazine GTI detection is derivatization with 2-Hydroxy-1-Naphthaldehyde (HNA) or Benzaldehyde .
-
Reagent: 2-Hydroxy-1-Naphthaldehyde (HNA).
-
Reaction: Reacts with ethyl hydrazine to form a highly conjugated hydrazone.
-
Detection: The resulting hydrazone absorbs strongly at 406 nm (Visible range), moving it away from most API interferences (usually <300 nm).[1][2]
Protocol:
-
Take 1 mL of reaction sample.
-
Add excess HNA reagent (dissolved in MeOH).
-
Heat at 60°C for 30 mins (or ultrasonicate).
References & Authority
-
GTI Analysis & Derivatization: Wang, J., et al.[1] "A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials." Journal of Pharmaceutical and Biomedical Analysis, 2016.
-
Scavenging Technologies: SiliCycle Application Notes. "SiliaBond® Scavengers for the Removal of Genotoxic Impurities."
-
Pyrazole Synthesis & Acidity: Indian Academy of Sciences, "Recent developments in synthetic chemistry and biological activities of pyrazole derivatives."
-
pKa Data: Evans, D.A., "pKa Table," Harvard University. (Standard reference for organic pKa values).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
Purification methods for (1-ethyl-1H-pyrazol-5-yl)acetonitrile without column chromatography
From the desk of a Senior Application Scientist:
Welcome to the technical support guide for the purification of (1-ethyl-1H-pyrazol-5-yl)acetonitrile. In modern drug discovery and development, efficiency and scalability are paramount. While column chromatography is a powerful tool, it can be time-consuming, costly, and difficult to scale. This guide is designed for researchers and process chemists who are seeking robust, alternative methods for purifying this important pyrazole intermediate.
Here, we will address common challenges and provide practical, field-tested solutions using classical purification techniques. Our focus is on understanding the "why" behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude this compound has a purity of <90%. Where do I begin the purification process without using a column?
Answer:
The first step is a thorough assessment of your crude material. The optimal purification strategy depends on the physical state of your product and the nature of the impurities.
-
Physical State Assessment: Is your crude product a solid, a semi-solid, or an oil at room temperature? This will be the primary determinant for your initial approach.
-
Impurity Identification: Use analytical techniques like ¹H NMR, LC-MS, or GC-MS to identify the major impurities. Common contaminants in pyrazole syntheses include unreacted starting materials (e.g., ethylhydrazine), regioisomers, and solvent residues.[1]
-
Strategic Selection: Based on this initial analysis, you can choose the most effective purification technique. The logical workflow below outlines the decision-making process.
Caption: Decision tree for selecting a non-chromatographic purification method.
FAQ 2: My analysis shows significant amounts of unreacted ethylhydrazine and other basic/acidic residues. How can I remove these effectively?
Answer:
This is a classic scenario perfectly suited for an acid-base liquid-liquid extraction . This technique leverages the different solubilities of neutral organic compounds and their protonated (salt) forms in immiscible aqueous and organic solvents.[2][3] Pyrazoles are weakly basic and can be protonated by acids to form water-soluble salts.[1] This allows for their separation from non-basic impurities.
The core principle is to use an acidic aqueous solution to wash an organic solution of your crude product. Basic compounds like your pyrazole product and any unreacted hydrazine will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer. You then discard the organic layer, basify the aqueous layer to deprotonate your product (making it organic-soluble again), and extract it back into a fresh organic solvent.
Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation 1: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1M NaOH (aq) with stirring until the pH is >10 (check with pH paper). If your product is precipitating as a solid, proceed to filtration. If it separates as an oil, proceed to the next step.
-
Extraction: Add a fresh portion of ethyl acetate or DCM to the basic aqueous solution. Shake and allow the layers to separate.
-
Separation 2: Drain the lower aqueous layer and discard it. Collect the organic layer.
-
Drying and Concentration: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
FAQ 3: My product is a solid contaminated with colored impurities. How do I perform a recrystallization?
Answer:
Recrystallization is an excellent method for purifying solid compounds by removing small amounts of impurities.[4] The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.
Solvent Screening: A systematic approach is best. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, but may not dissolve organics well.[5] |
| Ethanol | 78 | High | A very common and effective recrystallization solvent.[5] |
| Isopropanol | 82.5 | Medium-High | Similar to ethanol, good general-purpose solvent.[6] |
| Acetonitrile | 81.6 | Medium-High | May be a good choice as the product shares structural similarity.[6] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds.[5] |
| Toluene | 111 | Low | Effective for less polar compounds; high boiling point.[7] |
| Hexane/Heptane | 69 / 98 | Low | Good as an "anti-solvent" in a two-solvent system.[5] |
Experimental Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% by weight) and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause bumping.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
FAQ 4: My product is a persistent oil. Is vacuum distillation a viable option?
Answer:
Yes, for thermally stable liquids, vacuum distillation is a powerful method to separate compounds based on differences in boiling points. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.
This compound (MW: 135.17 g/mol ) is expected to have a high boiling point at atmospheric pressure (likely >250 °C). Vacuum distillation is almost certainly required.
Key Considerations:
-
Thermal Stability: First, test the thermal stability of a small sample. Heat it to the estimated boiling temperature under vacuum for a short period and check for decomposition by TLC or NMR.
-
Boiling Point Difference: Distillation is most effective when the boiling points of the product and impurities differ by at least 25 °C. It is excellent for removing non-volatile impurities (e.g., salts, baseline material) or highly volatile ones (e.g., residual solvents).
Experimental Protocol: Short-Path Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.
-
Main Fraction: Once the temperature stabilizes, switch to a clean receiving flask and collect the main fraction corresponding to your product. Record the temperature and pressure range.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring. The remaining material in the distillation flask is the high-boiling residue.
-
-
Cool Down: Allow the apparatus to cool completely before slowly releasing the vacuum.
FAQ 5: I suspect I have a regioisomeric impurity. Can this be removed without chromatography?
Answer:
Separating regioisomers, such as this compound from (1-ethyl-1H-pyrazol-3-yl)acetonitrile, is one of the most significant challenges in non-chromatographic purification. Their physicochemical properties (solubility, boiling point, pKa) are often very similar, making separation by extraction, recrystallization, or standard distillation extremely difficult.
-
Fractional Crystallization: If you are very lucky, the isomers may have slightly different crystal packing energies, allowing for separation via meticulous, repeated recrystallizations. This is often a low-yielding and labor-intensive process.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with vastly different physical properties, perform a separation, and then reverse the reaction. This is complex and not a first-line approach.
The most effective strategy is prevention. Optimizing the initial synthesis for high regioselectivity is far more efficient than attempting a difficult separation later. If isomeric impurities are a persistent issue, this is a scenario where column chromatography is often the only practical solution.
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Available at: [Link]
-
PubChem. (n.d.). 1-Ethylpyrazole. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2008). Extraction and Determination of 2-Pyrazoline Derivatives Using Liquid Phase Microextraction Based on Solidification of Floating Organic Drop. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-Benzo[2][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available at: [Link]
-
Wikipedia. (2024). List of boiling and freezing information of solvents. Available at: [Link]
-
BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Available at: [Link]
-
CBG. (n.d.). Boiling Points of Common Solvents. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Boiling Points of Common Organic Solvents. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Boiling Points of Solvents for Solvent Recycling [solvent--recycling.com]
- 7. mulzer.univie.ac.at [mulzer.univie.ac.at]
Solving solubility issues of pyrazole acetonitriles in aqueous buffers
Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Audience: Medicinal Chemists, DMPK Scientists, Assay Development Leads
🔬 Core Directive: The Challenge
User Query: "My pyrazole acetonitrile compounds precipitate immediately when diluted from DMSO into PBS (pH 7.4). I see 'brick dust' in my assay plates. How do I fix this without ruining the enzymatic activity?"
Scientist's Analysis:
Pyrazole acetonitriles present a "perfect storm" for solubility issues. The pyrazole ring often contributes to high lattice energy (strong intermolecular H-bonding), while the acetonitrile group (
This guide provides a self-validating troubleshooting workflow to resolve these issues.
🛠 Module 1: Diagnostics & Physicochemical Profiling
Before attempting a fix, confirm the mechanism of failure.
Q1: Is it a pKa mismatch or a lattice energy issue?
The Science: Pyrazoles are amphoteric. Unsubstituted pyrazole has a pKa of ~2.5 (protonation of pyridinic N) and ~14 (deprotonation of pyrrolic NH).
-
The Acetonitrile Effect: The
group is electron-withdrawing. This lowers the pKa of the pyrrolic NH (making it more acidic, potentially pKa ~11-12) and decreases the basicity of the pyridinic N. -
The Consequence: At physiological pH (7.4), the molecule is likely neutral . Neutral heterocycles with high melting points (
) are solubility-limited by their crystal lattice energy, not just lipophilicity.
Diagnostic Step:
-
Check the Melting Point (MP). If MP
, you are fighting lattice energy. -
Run a pH-Solubility Profile :
-
Measure solubility at pH 2.0 (0.01 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate).
-
Result: If solubility is flat across pH 2–8, pH adjustment alone will not solve your problem.
-
🧪 Module 2: The "Anti-Crash" Dilution Protocol
Standard serial dilution often causes supersaturation followed by rapid precipitation (nucleation).
The Problem: The "DMSO Shock"
When you spike 10 mM DMSO stock into aqueous buffer, the solvent environment changes instantly. The compound, stripped of its DMSO solvation shell, aggregates before it can disperse.
The Solution: The "Intermediate Step" Protocol
Do not jump from 100% DMSO to 1% DMSO in one step. Use a cosolvent bridge .
Step-by-Step Methodology:
-
Prepare Stock: Start with 10 mM compound in 100% DMSO.
-
The Bridge: Prepare a "Predilution Solvent" consisting of 50% DMSO / 50% PEG400 (or Propylene Glycol).
-
First Dilution: Dilute your 10 mM stock 1:10 into the Bridge Solvent.
-
State: 1 mM compound in 75% organic solvent. (Solubility is maintained).
-
-
Final Dilution: Spike this 1 mM solution into your assay buffer (e.g., 1:100).
-
Final State: 10 µM compound in 0.75% organic solvent.
-
Why it works: The PEG400 acts as a surfactant-like dispersant, preventing the rapid nucleation that occurs with pure DMSO.
-
⚗️ Module 3: Advanced Formulation (Cyclodextrins)
When cosolvents fail, use molecular encapsulation.
Q: Why use Cyclodextrins (CDs) for Pyrazoles?
Pyrazoles fit exceptionally well into the cavity of
Recommendation: Use Sulfobutyl Ether
-
Mechanism: SBE-
-CD is anionic. It solubilizes the neutral pyrazole via inclusion complexation and prevents aggregation via charge repulsion of the CD exterior.
Protocol: The "Solubility Boost" Buffer
| Component | Concentration | Role |
|---|
| SBE-
Validation:
-
Dissolve SBE-
-CD in buffer before adding the compound. -
Centrifuge at 13,000 rpm for 5 mins.
-
Measure supernatant concentration via UV/HPLC.
⚠️ Module 4: Stability Hazards (The Nitrile Trap)
Solubility is useless if the compound degrades.
Risk: Hydrolysis and -Proton Acidity
The acetonitrile group contains an
-
Acidity: The protons on the
are weakly acidic due to the electron-withdrawing nitrile and pyrazole ring. -
Base Sensitivity: In high pH buffers (
) or in the presence of strong bases, this position can deprotonate, leading to:-
Racemization (if chiral centers are nearby).
-
Aldol-like condensations.
-
Hydrolysis of the nitrile to an amide (
) or acid ( ).
-
Stability Check Protocol:
-
Incubate compound in buffer (pH 7.4 and pH 9.0) for 24 hours.
-
Analyze via LC-MS.[2][3] Look for M+18 (Amide) or M+19 (Acid) peaks.
-
Guidance: If hydrolysis is observed, strictly maintain pH < 7.5 and store frozen.
📊 Visualizing the Workflow
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Decision matrix for selecting the correct solubilization strategy based on physicochemical properties.
Diagram 2: The "Crash" Mechanism vs. Stabilization
Caption: Comparison of direct dilution (leading to precipitation) versus excipient-mediated stabilization.
📚 References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and solubility profiling).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on SBE-
-CD usage). -
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Discusses the DMSO "crash" and kinetic solubility).
-
Meanwell, N. A. (2011). "Nitrile in drug discovery." Journal of Medicinal Chemistry. (Details the stability and reactivity of the nitrile group).
Sources
Validation & Comparative
Distinguishing N1 vs. N2 Alkylation of Pyrazoles: A Comparative NMR Guide
Topic: Distinguishing N1 vs N2 alkylation of pyrazoles using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The regioselective alkylation of unsymmetrical pyrazoles is a persistent challenge in medicinal chemistry. Due to annular tautomerism, N-alkylation frequently yields a mixture of regioisomers (N1-alkyl vs. N2-alkyl).[1] Distinguishing these isomers is critical, as the position of the alkyl group drastically alters biological activity and metabolic stability.
While 1D NMR (
The Regioisomer Challenge: The Tautomer Trap
Unsubstituted pyrazoles exist in dynamic equilibrium. A 3-substituted pyrazole (e.g., 3-phenylpyrazole) is chemically equivalent to 5-phenylpyrazole in solution. However, alkylation "locks" the structure, creating two distinct, non-interconverting isomers.
Nomenclature Note: According to IUPAC, the alkylated nitrogen is designated as position 1.
-
Isomer A (1,3-disubstituted): The alkyl group is distal to the substituent.
-
Isomer B (1,5-disubstituted): The alkyl group is proximal to the substituent.
Ambiguity arises because both isomers possess identical spin systems in 1D
Methodology Comparison: NOESY vs. Alternatives
The following table compares the primary NMR techniques used for this assignment.
| Feature | NOESY (Recommended) | ||
| Mechanism | Through-Space (Dipolar coupling) | Through-Bond (Scalar coupling) | Through-Bond (Scalar coupling) |
| Primary Evidence | Proximity of N-Alkyl protons to Ring H or Substituent. | Chemical shift of N ( | coupling of N-Alkyl protons to C3 vs. C5. |
| Sensitivity | High (Proton detection). | Low (Requires high conc. or cryoprobe). | Medium. |
| Ambiguity | Low (if key protons exist). | Very Low (Gold Standard). | Moderate (Requires accurate C3/C5 shift prediction). |
| Experiment Time | Fast (10–30 mins). | Slow (1–12 hours). | Medium (30–60 mins). |
Verdict: While
Deep Dive: The NOESY Solution
NOESY relies on the Nuclear Overhauser Effect, which generates cross-peaks for nuclei spatially close (
Scenario A: Alkylation of a 3-Substituted Pyrazole (e.g., 3-Phenylpyrazole)
This is the most common scenario. You have a bulky group (Ph) and a proton (H).
-
The 1,3-Isomer (Distal): The
-alkyl group is far from the Phenyl ring. It is spatially close to the proton at position 5 ( ).-
NOESY Signature: Strong cross-peak between
-CH and Ring .[1]
-
-
The 1,5-Isomer (Proximal): The
-alkyl group is adjacent to the Phenyl ring.-
NOESY Signature: Strong cross-peak between
-CH and Phenyl ortho-protons .
-
Scenario B: Alkylation of 3,5-Disubstituted Pyrazoles
If the pyrazole has different groups at 3 and 5 (e.g., Methyl vs. Phenyl), NOESY determines which group the alkyl chain is "touching."
-
Isomer A: NOE between
-Alkyl and Methyl. -
Isomer B: NOE between
-Alkyl and Phenyl.
Visualization of Logic
The following diagram illustrates the NOE correlations for a 3-substituted pyrazole alkylation.
Caption: Logical flow for assigning pyrazole regioisomers based on spatial proximity detected by NOESY.
Experimental Protocol
To ensure data integrity, follow this standardized protocol. This workflow assumes a standard 400-600 MHz NMR spectrometer.
Step 1: Sample Preparation
-
Concentration: 5–10 mg of isolated product in 0.6 mL deuterated solvent (CDCl
or DMSO- ). -
Solvent Choice: DMSO-
is often preferred if the -alkyl peaks overlap with solvent signals in CDCl . Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).
Step 2: Acquisition Parameters (NOESY)
-
Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesyph or noesygpph).
-
Mixing Time (
): 500 ms .-
Why: This is the "Goldilocks" zone for small molecules (MW < 500). < 300 ms may yield weak signals; > 800 ms introduces spin-diffusion artifacts (false positives).
-
-
Relaxation Delay (
): 2.0 seconds. -
Scans (
): 8 to 16 scans per increment (sufficient for >5 mg). -
Increments (
): 256 (for high resolution in F1 dimension).
Step 3: Processing & Interpretation
-
Phasing: Ensure careful phasing. NOE peaks should have the same phase as the diagonal (usually negative/red), while chemical exchange peaks (if any) would be opposite.
-
Validation:
-
Locate the
-CH protons (usually 4.0–5.5 ppm). -
Draw a horizontal line from this multiplet.
-
Look for cross-peaks in the aromatic region.
-
Case 1: Cross-peak at ~7.5-8.0 ppm (Single proton)? -> Likely H5 (1,3-isomer).
-
Case 2: Cross-peak at substituent signals (e.g., Phenyl multiplet)? -> Likely 1,5-isomer.
-
Scientific Validation & Troubleshooting
Even with NOESY, ambiguity can persist (e.g., if the "substituent" is a single proton, making the ring symmetric). In such cases, use the HMBC Cross-Check .
The HMBC Cross-Check (Self-Validating System)
If NOESY is inconclusive, run a
-
1,3-Isomer: The
-CH protons will couple to C5 . C5 is typically the most shielded (lowest ppm) ring carbon in the 100-110 ppm range (for simple pyrazoles). -
1,5-Isomer: The
-CH protons will couple to C5 (which now bears the substituent). This carbon is usually quaternary and shifted downfield (>130 ppm).
Decision Workflow
The following decision tree guides the experimental choice.
Caption: Decision tree for selecting the optimal NMR experiment based on pyrazole substitution pattern.
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: PubMed (Magn Reson Chem, 2024) URL:[Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017) URL:[Link]
-
Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles Using H–N HMBC NMR Spectroscopy. Source: ResearchGate (Magnetic Resonance in Chemistry) URL:[Link]
-
Relevant NMR couplings observed in NOESY and HMBC spectra of regio-isomers. Source: Molecules (2023) URL:[1][5][Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Source: ResearchGate URL:[3][5][6][Link]
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Ethyl and 1-Methyl Pyrazole Acetonitriles: A Guide for Drug Discovery Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5] A key area of interest in the optimization of pyrazole-based drug candidates lies in the strategic modification of substituents on the pyrazole ring, particularly at the N1 position. This guide provides a comparative analysis of the potential biological activities of 1-ethyl versus 1-methyl pyrazole acetonitriles, offering insights for researchers and professionals engaged in drug development.
While direct comparative studies on the biological activities of 1-ethyl and 1-methyl pyrazole acetonitriles are not extensively available in the current literature, we can extrapolate potential differences based on established structure-activity relationships (SAR) for N-alkyl pyrazole derivatives. The choice between a methyl and an ethyl group at the N1 position can significantly influence the compound's physicochemical properties, such as lipophilicity, steric bulk, and metabolic stability, which in turn can modulate its biological activity.
The Influence of N1-Alkylation on Biological Activity: A Structure-Activity Relationship Perspective
The N1-substituent on the pyrazole ring plays a crucial role in dictating the molecule's interaction with its biological target. The transition from a methyl to an ethyl group introduces a subtle yet significant change in the steric and electronic profile of the molecule.
Lipophilicity and Cell Permeability: An ethyl group is larger and more lipophilic than a methyl group. This increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and intracellular target engagement. However, excessive lipophilicity can also lead to non-specific binding and increased toxicity.
Steric Hindrance and Target Binding: The larger size of the ethyl group can introduce steric hindrance that may either enhance or diminish binding affinity to a target protein. In some cases, the ethyl group may fit optimally into a hydrophobic pocket of the active site, leading to increased potency. Conversely, it could also clash with the protein's surface, resulting in reduced activity. The specific impact is highly dependent on the topology of the target's binding site.
Metabolic Stability: The N-alkyl group can be a site of metabolic transformation. The presence of an ethyl group introduces an additional methylene unit that can be subject to oxidation by cytochrome P450 enzymes. This could potentially lead to a different metabolic profile compared to the N-methyl analogue, affecting the compound's half-life and overall pharmacokinetic properties.
Potential Biological Activities of 1-Alkyl Pyrazole Acetonitriles
Based on the broad spectrum of activities reported for pyrazole derivatives, 1-ethyl and 1-methyl pyrazole acetonitriles are promising candidates for investigation in several therapeutic areas.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer properties.[5][6] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.[7] For instance, some pyrazole derivatives have been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[7] The nature of the N1-alkyl substituent could influence the potency and selectivity of these compounds as kinase inhibitors.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The substitution at the N1 position can modulate the selectivity for COX-1 versus COX-2, which is a critical factor in determining the gastrointestinal side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The pyrazole scaffold is also a feature of various antimicrobial agents.[2] The N1-alkyl group can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. Structure-activity relationship studies of pyrazole-based antibacterial agents have shown that modifications at this position can significantly impact their efficacy.
Experimental Protocols
To facilitate the investigation and direct comparison of 1-ethyl and 1-methyl pyrazole acetonitriles, the following experimental protocols are provided.
Synthesis of N-Alkyl Pyrazole Acetonitriles
A general and efficient method for the regioselective N1-alkylation of pyrazoles has been reported, which can be adapted for the synthesis of the target compounds.[8]
Step 1: Synthesis of Pyrazole Acetonitrile (if not commercially available)
A common route to pyrazole acetonitriles involves the reaction of a suitable β-ketonitrile with hydrazine hydrate.
Step 2: N-Alkylation
The N-alkylation of the pyrazole acetonitrile can be achieved using an appropriate alkyl halide (methyl iodide or ethyl bromide) in the presence of a base. A catalyst-free Michael reaction has also been described for highly regioselective N1-alkylation.[8]
Diagram: General Synthesis of N-Alkyl Pyrazole Acetonitriles
Caption: General reaction scheme for the N-alkylation of pyrazole acetonitrile.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and incubate to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 1-ethyl and 1-methyl pyrazole acetonitrile derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Visualizing a Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential mechanism of action for 1-alkyl pyrazole acetonitriles could involve the inhibition of a signaling pathway critical for cancer cell survival, such as the EGFR signaling pathway.
Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by 1-alkyl pyrazole acetonitriles.
Conclusion and Future Directions
While this guide provides a framework for comparing the potential biological activities of 1-ethyl and 1-methyl pyrazole acetonitriles based on existing knowledge of pyrazole chemistry, it is imperative to conduct direct, head-to-head experimental evaluations. Such studies are essential to definitively elucidate the impact of N1-ethyl versus N1-methyl substitution on the biological profile of these promising compounds. Future research should focus on synthesizing these specific analogues and screening them across a panel of relevant biological assays to generate the quantitative data necessary for a conclusive comparison. This will enable a more informed selection of lead candidates for further preclinical and clinical development.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
- Tran, P. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]
- Zhang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Hu, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design. [Link]
- Nguyen, T. H. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]
- El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
- Szałaj, N., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. [Link]
- Abdel-Aziz, M., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
- Sharma, V., et al. (2013). Pyrazole and its biological activity. PharmaTutor. [Link]
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]
- Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
- Harras, M. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer. [Link]
- Kumar, A., et al. (2021). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Journal of Molecular Structure. [Link]
- Hoyt, J. M., et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]
- Tan, K., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
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- 5. srrjournals.com [srrjournals.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure and melting point validation of (1-ethyl-1H-pyrazol-5-yl)acetonitrile
This guide outlines the technical validation protocol for (1-ethyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate often associated with the synthesis of JAK inhibitors (e.g., Baricitinib analogs).[1][2]
Executive Summary
-
Critical Challenge: Distinguishing the 5-yl isomer (Target) from the thermodynamically favored or competitive 3-yl isomer (Byproduct) formed during N-alkylation.
-
Physical State: Typically an oil or low-melting solid at room temperature.[1][2]
-
Validation Strategy: Since the free base is difficult to crystallize directly, validation relies on 1D/2D NMR (NOESY) for regioisomer assignment and Salt Formation (e.g., HCl) to generate a crystalline solid for Melting Point (MP) and X-Ray Diffraction (XRD) verification.
Part 1: Chemical Identity & Regioisomer Challenge
The synthesis of N-alkyl pyrazoles often yields a mixture of regioisomers. For this compound, the position of the ethyl group relative to the acetonitrile side chain is the primary quality attribute.[1][2]
| Feature | Target: 5-yl Isomer | Impurity: 3-yl Isomer |
| Structure | N-Ethyl is adjacent to Acetonitrile group.[1][2] | N-Ethyl is distal to Acetonitrile group.[1][2] |
| Sterics | Higher steric hindrance between N-Et and -CH₂CN.[1][2] | Lower steric hindrance. |
| Polarity | Generally less polar (elutes faster on silica). | Generally more polar. |
| CAS | 1260659-26-4 | 1171541-96-0 |
Synthesis & Isomerism Workflow
The following diagram illustrates the origin of the isomers and the validation logic.
Figure 1: Reaction pathway showing the divergence of regioisomers during N-alkylation.
Part 2: Analytical Validation (NMR Spectroscopy)
The most definitive method to validate the structure in the liquid state is Nuclear Overhauser Effect Spectroscopy (NOESY) .
Proton NMR (¹H NMR) Profile
-
Solvent: DMSO-d₆ or CDCl₃[1]
-
Key Signals:
NOESY Correlation (The "Fingerprint")
This experiment measures spatial proximity.[5]
-
Target (5-yl Isomer):
-
Strong NOE observed between the N-Ethyl (CH₂) protons and the Acetonitrile (-CH₂CN) protons.[1]
-
Reason: They are spatially adjacent on the ring (Positions 1 and 5).
-
-
Impurity (3-yl Isomer):
-
Strong NOE observed between the N-Ethyl (CH₂) protons and the Pyrazole H5 proton.
-
Weak/No NOE between N-Ethyl and Acetonitrile group (they are on opposite sides, Positions 1 and 3).
-
Part 3: Solid-State Validation & Melting Point
Since the free base is often an oil, direct melting point validation is unreliable. The standard protocol involves converting the oil into a crystalline salt.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve 1.0 g of the crude oil (5-yl isomer) in 5 mL of anhydrous Ethanol or Ethyl Acetate.
-
Acidification: Dropwise add 1.2 eq of HCl (4M in Dioxane) at 0°C.
-
Precipitation: A white precipitate should form. If not, add diethyl ether as an anti-solvent.
-
Filtration: Collect the solid under nitrogen (hygroscopic risk).
Melting Point Comparison
| Form | Physical State | Melting Point (Expected) | Validation Status |
| Free Base | Pale Yellow Oil / Low-melt Solid | < 30°C (Ambient Liquid) | Difficult to validate by MP.[1][2] |
| HCl Salt | White Crystalline Solid | 145°C – 160°C | Primary Validation Target |
| Oxalate Salt | White Crystalline Solid | 130°C – 145°C | Alternative if HCl is hygroscopic. |
Note: Exact melting points depend on the specific polymorph and solvent of crystallization. The values above are representative ranges for pyrazole-HCl salts.
Part 4: Crystal Structure Validation (XRD)
If a single crystal is obtained (typically from the salt form), X-Ray Diffraction provides the absolute structural proof.
Key Crystallographic Parameters
-
Space Group: Likely Monoclinic (P2₁/c) or Triclinic (P-1), common for planar heterocycles.
-
Packing: Look for
- stacking interactions between pyrazole rings.[1][2] -
Validation Check: The electron density map must show the ethyl group nitrogen (N1) is bonded to the carbon adjacent to the cyanomethyl group (C5).
Validation Workflow Diagram
Figure 2: Step-by-step decision tree for validating the compound identity and form.
References
-
Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1260659-26-4 , this compound.[1][2] Link
-
Regioisomer Separation: Organic & Biomolecular Chemistry, "Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles." (Discusses the thermodynamic vs kinetic control in pyrazole alkylation). Link
-
Baricitinib Context: BMC Chemistry, "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." (Establishes the relevance of pyrazole acetonitrile intermediates). Link
-
NMR Methodology: Magnetic Resonance in Chemistry, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." (Definitive guide on using NOE to distinguish pyrazole isomers). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl-Pyrazole Acetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, recognized for their diverse pharmacological activities, are a cornerstone of many medicinal chemistry programs. Among these, ethyl-pyrazole acetonitriles represent a class of compounds with significant potential, often serving as key intermediates or final drug candidates. Understanding their behavior under mass spectrometric analysis is crucial for their rapid identification, characterization, and quality control.
This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of various isomers of ethyl-pyrazole acetonitriles. As a Senior Application Scientist, the insights presented herein are a synthesis of established fragmentation mechanisms of pyrazoles, alkyl-substituted aromatics, and nitriles, aimed at providing a predictive framework for researchers working with these molecules. While direct experimental data for every conceivable isomer is not always available, a logical, mechanism-based approach allows for reliable interpretation of mass spectra.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of ethyl-pyrazole acetonitriles is governed by the interplay between the stable pyrazole ring and its substituents: the ethyl group and the cyanomethyl (acetonitrile) group. The initial ionization event, typically the removal of an electron, will likely occur at the electron-rich pyrazole ring, forming a molecular ion (M+•). The subsequent fragmentation pathways are a competition between cleavages directed by the positive charge and radical site on the ring and the fragmentation of the side chains.
Core Pyrazole Ring Fragmentation
The pyrazole ring itself is relatively stable, but upon ionization, it can undergo characteristic cleavages. The most common fragmentation pathways for the pyrazole nucleus include:
-
Loss of HCN: A retro-Diels-Alder-type rearrangement can lead to the expulsion of a neutral hydrogen cyanide molecule (loss of 27 u).
-
Loss of N₂: Cleavage of the weak N-N bond, often preceded by or concurrent with hydrogen rearrangement, can result in the loss of a nitrogen molecule (loss of 28 u).
-
Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening to form various acyclic intermediates, which then fragment further.
The position of the substituents will significantly influence the prevalence of these pathways.
The Influence of the Ethyl Group
The ethyl group introduces benzylic-like cleavage, a highly favored fragmentation pathway. The bond between the alpha and beta carbons of the ethyl group is prone to cleavage, leading to the loss of a methyl radical (•CH₃, loss of 15 u) to form a stable, resonance-stabilized cation. This is often a very prominent peak in the mass spectrum.
Another possible fragmentation is the loss of ethene (C₂H₄, loss of 28 u) via a McLafferty-type rearrangement if a gamma-hydrogen is available, although this is less likely to be a primary fragmentation route compared to the loss of a methyl radical.
The Acetonitrile Moiety's Signature
The cyanomethyl group (-CH₂CN) also directs specific fragmentations. Alpha-cleavage, the breaking of the bond between the pyrazole ring and the cyanomethyl group, can lead to the formation of a cyanomethyl radical (•CH₂CN) or a cyanomethyl cation ([CH₂CN]⁺, m/z 40). The loss of the entire acetonitrile group as a neutral molecule is also possible. Furthermore, the nitrile group can influence rearrangements within the molecule.
A Comparative Analysis of Isomeric Ethyl-Pyrazole Acetonitriles
The true power of mass spectrometry lies in its ability to distinguish between isomers. The fragmentation patterns of ethyl-pyrazole acetonitriles will be highly dependent on the substitution pattern on the pyrazole ring. Let's consider a few representative examples:
Case Study 1: 1-Ethyl-3-(cyanomethyl)-1H-pyrazole vs. 1-Ethyl-5-(cyanomethyl)-1H-pyrazole
These two isomers are predicted to show distinct differences in their mass spectra.
-
1-Ethyl-3-(cyanomethyl)-1H-pyrazole: The primary fragmentation is expected to be the loss of a methyl radical from the ethyl group to form a stable cation. Subsequent fragmentation of the pyrazole ring will follow.
-
1-Ethyl-5-(cyanomethyl)-1H-pyrazole: While also showing the loss of a methyl radical, the proximity of the ethyl and cyanomethyl groups in some conformations may allow for unique rearrangement reactions, potentially leading to different ion abundances compared to the 3-substituted isomer.
Case Study 2: 3-Ethyl-1-(cyanomethyl)-1H-pyrazole vs. 4-Ethyl-1-(cyanomethyl)-1H-pyrazole
Here, the ethyl group is directly attached to a carbon of the pyrazole ring.
-
3-Ethyl-1-(cyanomethyl)-1H-pyrazole: Benzylic-type cleavage will again be a major pathway, with the loss of a methyl radical. The position of the ethyl group at C3 may influence the subsequent ring fragmentation pathways differently than if it were at C4 or C5.
-
4-Ethyl-1-(cyanomethyl)-1H-pyrazole: The fragmentation is expected to be similar to the 3-ethyl isomer, with a dominant loss of a methyl radical. However, subtle differences in the relative abundances of other fragment ions may be observed due to the different electronic environment of the C4 position.
The following table summarizes the predicted key fragment ions for a generic ethyl-pyrazole acetonitrile. The relative intensities are qualitative predictions and will vary based on the specific isomer and instrument conditions.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Significance |
| [M]+• | Varies | - | Molecular Ion |
| [M - 15]+ | M - 15 | •CH₃ | Loss of a methyl radical from the ethyl group (benzylic-type cleavage). Often the base peak. |
| [M - 27]+ | M - 27 | HCN | Characteristic fragmentation of the pyrazole ring. |
| [M - 28]+ | M - 28 | N₂ or C₂H₄ | Loss of dinitrogen from the pyrazole ring or ethene from the ethyl group. |
| [M - 41]+ | M - 41 | •CH₂CN | Loss of the cyanomethyl radical. |
| [CH₂CN]+ | 40 | CₓHᵧN₂• | Formation of the cyanomethyl cation. |
Visualizing the Fragmentation Pathways
To better understand the proposed fragmentation mechanisms, the following diagrams, generated using Graphviz, illustrate the key bond cleavages.
Safety Operating Guide
(1-ethyl-1H-pyrazol-5-yl)acetonitrile proper disposal procedures
Executive Summary: The "Need-to-Know"
(1-ethyl-1H-pyrazol-5-yl)acetonitrile is an organic nitrile intermediate used in drug discovery. While it is structurally distinct from inorganic cyanides (like KCN), it possesses a nitrile moiety (-CN) that dictates its disposal pathway.
-
Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and potential for Hydrogen Cyanide (HCN) evolution under acidic conditions or combustion.
-
Waste Stream: High-BTU Organic Waste (Non-Halogenated, unless mixed).
-
Critical Prohibition: NEVER mix with acidic waste streams or strong oxidizers.
-
Disposal Method: Commercial Incineration with scrubber systems.
Chemical Profile & Hazard Assessment
To handle this compound safely, you must understand the stability of the nitrile bond. Unlike ionic cyanides, the cyano group in this compound is covalently bonded to the pyrazole ring. It does not spontaneously release CN⁻ ions in neutral water. However, it is chemically reactive under stress.
| Property | Data | Operational Relevance |
| Functional Group | Nitrile (-C≡N) | Susceptible to hydrolysis. Releases ammonia/amides or HCN under extreme pH. |
| Combustibility | Flash Point > 100°C (est.) | Classed as combustible. Suitable for fuel blending/incineration. |
| Reactivity | Acid-Sensitive | CRITICAL: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile, potentially releasing toxic fumes. |
| Toxicity | Acute Tox.[1][2][3] Cat 4 (Oral) | Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory. |
Waste Segregation Protocol
Proper segregation is the single most effective safety control. Mixing this compound with incompatible streams is the primary cause of waste-related accidents.
The Segregation Logic
The following decision tree illustrates the required segregation workflow to prevent accidental HCN generation or thermal runaways.
Figure 1: Waste segregation logic flow. Note the critical stop point at acidic pH to prevent hydrolysis.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Toxic Organic Solid." Explicitly list "this compound".
-
Protocol:
-
Transfer solids using a chemically resistant spatula.
-
Do not fill >90% capacity.
-
Wipe threads of the container before closing to ensure a gas-tight seal.
-
Tape the lid (optional but recommended for transport).
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: HDPE or Glass solvent carboy (Safety Coated).
-
Compatibility Check: Ensure the receiving carboy does not contain acidic waste (e.g., from an acid workup).
-
Protocol:
-
Check pH of the solution.[4] If pH < 4, carefully neutralize with saturated Sodium Bicarbonate (NaHCO₃) to pH 7-9. Reason: Alkaline conditions stabilize nitriles.
-
Pour into the appropriate solvent stream (Halogenated vs. Non-Halogenated).
-
Log the addition immediately on the waste tag.
-
Spill Response & Decontamination
In the event of a benchtop spill, do not attempt to chemically neutralize the nitrile with bleach immediately, as this can be unpredictable without specific kinetic data. Rely on physical containment.
Spill Workflow
Figure 2: Emergency spill response workflow focusing on physical removal.
Decontamination Note: After physical removal, the surface may be wiped down with a mild detergent and water. While hypochlorite (bleach) is often used to oxidize cyanides, it is unnecessary for trace organic nitrile cleanup and can degrade surface materials; simple detergency is sufficient for final polishing.
Regulatory Compliance & Final Disposition
-
US EPA Classification: This material generally falls under P-Listed (acutely hazardous) or U-Listed waste codes depending on specific formulation, but as a commercial chemical product, it is invariably treated as RCRA Hazardous Waste .
-
Final Destruction: The only acceptable final disposition is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The incinerator must operate at >1000°C with a residence time sufficient to break the C≡N bond, preventing NOx and HCN release.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Acetonitriles. PubChem. Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
